molecular formula C11H21N3O2 B1528762 3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one CAS No. 1342059-85-1

3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one

Cat. No. B1528762
M. Wt: 227.3 g/mol
InChI Key: RWEVBTFNAVYGEI-UHFFFAOYSA-N
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Description

“3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, such as drug development and catalysis.


Physical And Chemical Properties Analysis

The compound is a powder . The melting point is 170-171°C . Other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

1. Functionalization of Morpholin-2-Ones

  • Application Summary: Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed .
  • Methods of Application: An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products in high yields .
  • Results or Outcomes: The products themselves may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs .

2. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

  • Application Summary: This compound is synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .
  • Methods of Application: The synthesis involves a Mannich condensation reaction with formaldehyde and morpholine .
  • Results or Outcomes: The yield of the product is 72%. The product was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .

3. Synthesis of 3-amino-1-[2-(morpholin-4-yl)ethyl]thiourea

  • Application Summary: This compound is a derivative of “3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one” and has potential applications in various scientific studies .
  • Methods of Application: The synthesis details are not provided in the source .
  • Results or Outcomes: The product is a powder with a melting point of 170-171°C .

4. Applications of alkyl orthoesters

  • Application Summary: Alkyl orthoesters are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions .
  • Methods of Application: The synthesis involves a nucleophilic substitution reaction of chloroform with alkoxides .
  • Results or Outcomes: The products are suitable for various organic synthetic methods .

5. Synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid

  • Application Summary: This compound is a derivative of “3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one” and has potential applications in various scientific studies .
  • Methods of Application: The synthesis details are not provided in the source .
  • Results or Outcomes: The product is a powder .

6. Applications of 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

  • Application Summary: This compound is a versatile chemical compound with vast research applications.
  • Methods of Application: The synthesis details are not provided in the source.
  • Results or Outcomes: The product offers immense potential in various scientific studies, contributing to advancements across multiple fields.

properties

IUPAC Name

3-amino-1-(2-morpholin-4-ylethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-10-2-1-3-14(11(10)15)5-4-13-6-8-16-9-7-13/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVBTFNAVYGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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